N-Butyl-3,6-dichloropyridazin-4-amine
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Overview
Description
N-Butyl-3,6-dichloropyridazin-4-amine is a chemical compound with the molecular formula C8H11Cl2N3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3,6-dichloropyridazin-4-amine typically involves the reaction of 3,6-dichloropyridazine with n-butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3,6-dichloropyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides .
Scientific Research Applications
N-Butyl-3,6-dichloropyridazin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3,6-dichloropyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazin-4-amine: A closely related compound with similar chemical properties and applications.
N-Butyl-3,6-dichloropyridazine: Another derivative of pyridazine with comparable reactivity and uses.
Uniqueness
N-Butyl-3,6-dichloropyridazin-4-amine is unique due to its specific substitution pattern and the presence of the n-butyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
61261-40-3 |
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Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
N-butyl-3,6-dichloropyridazin-4-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-2-3-4-11-6-5-7(9)12-13-8(6)10/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
VMXMZTQUPDMSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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